

Application of Isoquinolin-5-ol in Fluorescence Microscopy

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Compound of Interest

Compound Name: *Isoquinolin-5-ol*

Cat. No.: *B118818*

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A detailed guide for researchers, scientists, and drug development professionals on the use of isoquinoline derivatives as fluorescent probes.

Disclaimer: Direct experimental data on the specific application of **Isoquinolin-5-ol** in fluorescence microscopy is limited in publicly available literature. The following application notes and protocols are based on the well-documented fluorescent properties and applications of the broader class of isoquinoline derivatives. These protocols serve as a general guideline and should be optimized for specific experimental needs.

Introduction

The isoquinoline scaffold is a key structural motif in many biologically active compounds and has been extensively developed into a versatile class of fluorescent probes for biological imaging.[1] Derivatives of isoquinoline offer tunable photophysical properties, sensitivity to the microenvironment, and the potential for targeted labeling of subcellular structures.[2] Their applications in fluorescence microscopy range from general cell staining to the detection of specific ions and the visualization of organelles, aiding in the study of cellular processes and drug distribution.[1][2]

Quantitative Data of Representative Isoquinoline Derivatives

The successful application of a fluorescent probe is critically dependent on its photophysical properties. The following tables summarize key quantitative data for several representative

isoquinoline derivatives, which can serve as a reference for designing fluorescence microscopy experiments.

Table 1: Photophysical Properties of Selected Isoquinoline Derivatives

Derivative	Excitation Max (λ_{ex}) (nm)	Emission Max (λ_{em}) (nm)	Quantum Yield (Φ_f)	Solvent/Conditions	Reference
Highly functionalized ISOs	358 - 383	395 - 446	0.20 - 0.90	Various	[1]
1-(isoquinolin-3-yl)azetidin-2-one	Not Specified	Not Specified	0.389	0.1 M H ₂ SO ₄	[3]
1-(isoquinolin-3-yl)imidazolidin-2-one	377	Not Specified	Not Specified	0.1 M H ₂ SO ₄	[3]

Table 2: Application of Isoquinoline Derivatives in Cellular Imaging

Probe/Derivative	Target/Analyte	Cellular Model	Concentration Range	Key Findings	Reference
ISO-1 (3-Hydroxyisoquinoline derivative)	Cell Nuclei	Ciona intestinalis larvae	> 1 μ M	Localized in the cell nuclei, acting as a vital fluorescent dye.	[1]
QNO	Nitric Oxide (NO)	Raw 264.7 cells	0.5 μ M	Enables two-photon imaging of NO production.	[2]
NJ1Cd	Cadmium (Cd ²⁺)	HeLa cells	Not Specified	Allows for ratiometric detection of intracellular Cd ²⁺ .	[2]

Experimental Protocols

The following are generalized protocols for the application of isoquinoline-based fluorescent probes in microscopy. It is crucial to optimize parameters such as probe concentration, incubation time, and buffer composition for each specific cell type and experimental setup.

Protocol 1: General Live-Cell Staining and Imaging

This protocol provides a fundamental workflow for staining live cells with a generic isoquinoline-based fluorescent probe.

Materials:

- Isoquinoline-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
- Adherent or suspension cells

- Complete cell culture medium
- Phosphate-buffered saline (PBS), pH 7.4
- Live-cell imaging buffer (e.g., HBSS)
- Confocal or widefield fluorescence microscope with appropriate filter sets

Procedure:

- Cell Preparation:
 - For adherent cells, seed them on glass-bottom dishes or chamber slides and culture to the desired confluency.
 - For suspension cells, culture them in appropriate flasks.
- Preparation of Staining Solution:
 - Prepare a stock solution of the isoquinoline derivative (e.g., 1-10 mM) in a suitable solvent like DMSO.
 - On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-20 μ M) in pre-warmed cell culture medium or a physiological buffer like PBS. The optimal concentration should be determined empirically.
- Cell Staining:
 - For adherent cells: Remove the culture medium and wash the cells gently with pre-warmed PBS. Add the staining solution to the cells.
 - For suspension cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in the staining solution.
 - Incubate the cells for 15-60 minutes at 37°C in a humidified incubator, protected from light. The optimal incubation time will vary depending on the probe and cell type.
- Washing:

- For adherent cells: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove unbound probe.
- For suspension cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh imaging buffer. Repeat the wash step twice.
- Imaging:
 - Add fresh, pre-warmed imaging buffer to the cells.
 - Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters based on the spectral properties of the specific isoquinoline derivative.

Protocol 2: Fixed-Cell Staining

This protocol is for staining fixed cells, which can be useful when live-cell imaging is not required or for co-staining with antibodies.

Materials:

- Cells cultured on coverslips or chamber slides
- PBS, pH 7.4
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Isoquinoline-based fluorescent probe staining solution
- Mounting medium

Procedure:

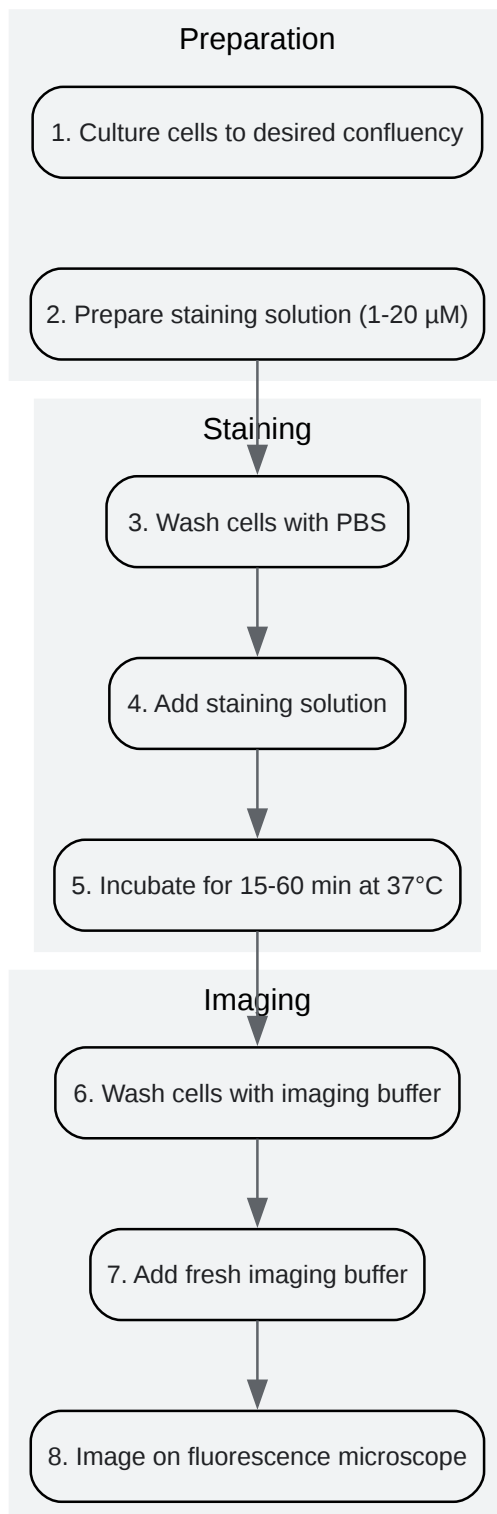
- Cell Fixation:
 - Wash the cells grown on coverslips twice with PBS.
 - Add the fixation solution and incubate for 15-20 minutes at room temperature.

- Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (if required):
 - If the target is intracellular, add the permeabilization buffer and incubate for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Staining:
 - Add the isoquinoline probe staining solution (at the optimized concentration in PBS) and incubate for 30-60 minutes at room temperature, protected from light.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
- Mounting:
 - Carefully mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Seal the coverslips and allow the mounting medium to cure.
- Imaging:
 - Image the slides using a fluorescence microscope.

Visualizations

Experimental Workflow for Live-Cell Imaging

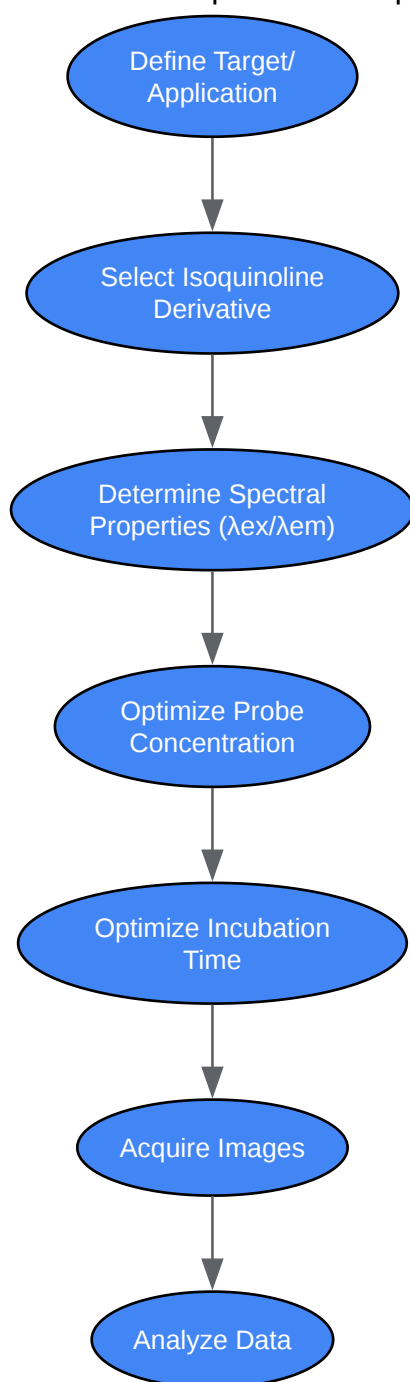
Workflow for Live-Cell Staining and Imaging

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Caption: A generalized workflow for staining live cells with an isoquinoline-based fluorescent probe.

Logical Flow for Probe Selection and Optimization

Probe Selection and Experimental Optimization



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Caption: Logical steps for selecting and optimizing an isoquinoline derivative for a specific microscopy application.

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